molecular formula C6H8BrNO B6157302 5-(2-bromoethyl)-3-methyl-1,2-oxazole CAS No. 1824189-52-7

5-(2-bromoethyl)-3-methyl-1,2-oxazole

Cat. No.: B6157302
CAS No.: 1824189-52-7
M. Wt: 190.04 g/mol
InChI Key: AIXPCBDDXYUIAE-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-3-methyl-1,2-oxazole is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 3 and a 2-bromoethyl group at position 5. The oxazole ring consists of one oxygen and one nitrogen atom, contributing to its aromaticity and reactivity. While specific spectral or crystallographic data for this compound are absent in the provided evidence, its structural analogs offer insights into its behavior .

Properties

CAS No.

1824189-52-7

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

5-(2-bromoethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C6H8BrNO/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3

InChI Key

AIXPCBDDXYUIAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCBr

Purity

95

Origin of Product

United States

Scientific Research Applications

5-(2-Bromoethyl)-3-methyl-1,2-oxazole has several applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways Involved: The exact pathways depend on the biological context but could involve signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3-(2-Bromoethyl)-5-methyl-1,2-oxazole

  • Structural Differences : The bromoethyl and methyl groups swap positions (C₃ vs. C₅). This alters electronic effects: the bromoethyl group at C₅ may experience greater steric hindrance near the oxygen atom, influencing reactivity .
  • Predicted Properties: Collision Cross-Section (CCS): For [M+H]+ adducts, the positional isomer (C₃-bromoethyl) has a CCS of 135.5 Ų, suggesting similar polarity to the target compound . Synthetic Routes: Both isomers likely derive from β-enamino ketoester precursors reacting with hydroxylamine, as seen in related oxazole syntheses .

Halogen-Substituted Oxazoles

  • 5-Bromo-3-(2-methylphenyl)-1,2-oxazole ():

    • A bromine atom directly substitutes the oxazole ring at C₅, differing from the bromoethyl chain in the target compound.
    • The phenyl group enhances aromatic stacking, whereas the bromoethyl group in the target may favor nucleophilic substitution (e.g., Suzuki coupling) .
  • 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole ():

    • A bromomethyl group at C₅ and a cyclopropyl group at C₃ create steric and electronic contrasts.
    • The dihydro-oxazole core reduces aromaticity, lowering stability compared to the fully conjugated target compound .

Aromatic-Substituted Oxazoles

  • 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole (): Dihedral angles between the oxazole ring and substituents (e.g., 17.1° for methoxyphenyl) suggest moderate planarity, enhancing π-π interactions. In contrast, the flexible bromoethyl group in the target compound may reduce crystallinity but improve solubility in nonpolar solvents .
  • 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole ():

    • The oxadiazole ring (vs. oxazole) increases nitrogen content, altering hydrogen-bonding capacity.
    • The benzotriazole group introduces additional pharmacophoric features absent in the target compound .

Pharmacologically Active Analogs

  • 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole ():
    • Molecular weight (239.07 g/mol) exceeds the target compound’s predicted mass (~194 g/mol).
    • Bromophenyl substitution enhances lipophilicity (LogP ~2.5), whereas the bromoethyl group may lower it, affecting membrane permeability .

Research Implications

  • Synthetic Utility : The bromoethyl group in the target compound enables alkylation or cross-coupling reactions, contrasting with bromophenyl analogs optimized for aromatic interactions .
  • Structural Insights : Crystallographic data from analogs (e.g., dihedral angles ~17°) highlight the influence of substituent positioning on molecular conformation and packing .

Biological Activity

5-(2-bromoethyl)-3-methyl-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, incorporating data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered aromatic structure containing one nitrogen and one oxygen atom. The presence of a bromoethyl substituent at the 5-position and a methyl group at the 3-position contributes to its unique reactivity profile. The bromoethyl group can act as an electrophile, allowing for nucleophilic substitution reactions that are significant in biological interactions.

Antimicrobial Properties

Research indicates that compounds with oxazole structures exhibit notable antimicrobial activity against various pathogens, including bacteria and fungi. Preliminary studies on this compound suggest it may function as an antimicrobial agent. For instance, derivatives of oxazoles have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC) (µg/ml)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Note: TBD indicates that specific MIC values need to be determined through further empirical studies.

Anticancer Activity

The anticancer potential of this compound has also been explored. It is hypothesized that the compound may interfere with cellular mechanisms involved in tumor growth. A study on structurally related oxazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a comparative study involving several oxazole derivatives, it was found that certain compounds exhibited IC50 values in the nanomolar range against human cancer cell lines. For example:

Table 2: Antiproliferative Activity of Oxazole Derivatives

CompoundIC50 (nM)Cell Line
4a0.5HT-29
4i73.2MCF-7
5a>300A549

These results indicate that modifications to the oxazole structure significantly impact its biological activity.

The mechanism underlying the biological activity of this compound is not fully elucidated but is believed to involve interactions with key biological macromolecules such as proteins and nucleic acids. The electrophilic nature of the bromoethyl group allows it to modify nucleophilic sites in biomolecules, potentially altering their function . This modification could lead to disrupted cellular processes associated with microbial resistance or cancer proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of oxazoles is crucial for optimizing their biological properties. Variations in substituents on the oxazole ring can lead to significant changes in activity profiles:

Table 3: SAR Insights for Oxazole Derivatives

CompoundSubstituentBiological Activity
Compound AMethylModerate antibacterial activity
Compound BBromoethylEnhanced reactivity and potential
Compound CFluoroIncreased anticancer efficacy

Q & A

Q. What safety protocols are critical when handling this compound, given its potential toxicity and reactivity?

  • Methodological Answer : Use fume hoods for all manipulations due to volatile brominated byproducts. Conduct Ames tests to assess mutagenicity. Store under argon at –20°C to prevent decomposition. Emergency protocols must include neutralization of spills with sodium thiosulfate .

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